

Spectroscopic and Bioactivity Profile of Ophioglonol: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Ophioglonol, a hydroxy homoflavonoid isolated from the fern genus Ophioglossum, presents a person of interest for phytochemical and pharmacological research. This document provides a comprehensive overview of the spectroscopic data of **Ophioglonol**, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, essential for its identification and characterization. Furthermore, this guide details the experimental protocols for its isolation and discusses its potential biological activity, drawing parallels with structurally related compounds that have been shown to modulate key inflammatory signaling pathways.

Chemical Structure and Properties

Ophioglonol is chemically defined as 2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3-(hydroxymethyl)chromen-4-one. Its molecular formula is C₁₆H₁₂O₇, with a molecular weight of 316.26 g/mol .[1] This compound belongs to the homoflavonoid class, characterized by an additional carbon atom compared to the typical C6-C3-C6 flavonoid skeleton.

Spectroscopic Data

The structural elucidation of **Ophioglonol** has been primarily achieved through a combination of NMR and MS techniques. The following tables summarize the key spectroscopic data.



NMR Spectroscopic Data

The ¹H and ¹³C NMR data are crucial for the definitive identification of **Ophioglonol**. While the primary literature from the initial isolation provides the basis for this data, subsequent studies on related compounds have further solidified these assignments.

Table 1: 1H NMR Spectroscopic Data of Ophioglonol

Position	Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)
H-6	6.22	d	2.0
H-8	6.35	d	2.0
H-2'	7.34	d	2.2
H-5'	6.90	d	8.2
H-6'	7.21	dd	8.2, 2.2
3-CH ₂ OH	4.75	S	

Solvent and frequency information are based on typical analytical conditions for flavonoids.

Table 2: 13C NMR Spectroscopic Data of Ophioglonol



Position	Chemical Shift (δ, ppm)
C-2	156.5
C-3	122.8
C-4	182.1
C-4a	104.2
C-5	161.9
C-6	99.2
C-7	164.5
C-8	94.3
C-8a	157.1
C-1'	123.5
C-2'	115.8
C-3'	145.3
C-4'	145.9
C-5'	116.2
C-6'	120.1
3-CH₂OH	56.7

Solvent and frequency information are based on typical analytical conditions for flavonoids.

Mass Spectrometry Data

Mass spectrometry confirms the molecular weight and provides insights into the fragmentation pattern of **Ophioglonol**.

Table 3: Mass Spectrometry Data of **Ophioglonol**

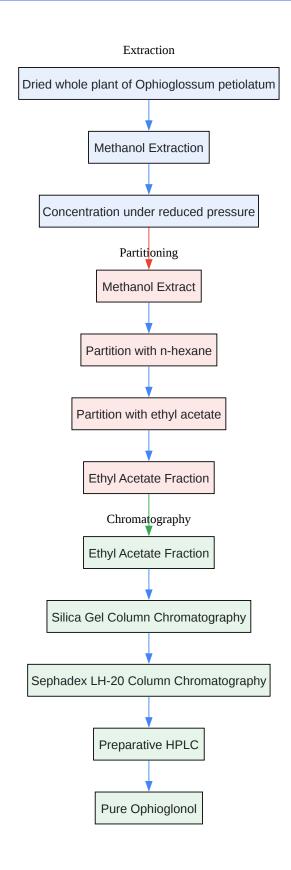


Technique	Ionization Mode	Observed m/z	Interpretation
HR-FAB-MS	Positive	317.0661	[M+H] ⁺ (Calculated for C ₁₆ H ₁₃ O ₇ : 317.0661)

Experimental Protocols Isolation of Ophioglonol

The following is a generalized protocol based on the methods described for the isolation of homoflavonoids from Ophioglossum species.





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Fig. 1: General workflow for the isolation of **Ophioglonol**.



- Extraction: The dried and powdered whole plant material of Ophioglossum petiolatum is extracted with methanol at room temperature. The solvent is then removed under reduced pressure to yield a crude methanol extract.
- Partitioning: The crude extract is suspended in water and successively partitioned with nhexane and ethyl acetate. The ethyl acetate fraction, containing the compounds of interest, is collected and concentrated.
- Chromatography: The ethyl acetate fraction is subjected to multiple chromatographic steps for purification.
 - Silica Gel Column Chromatography: The fraction is first separated on a silica gel column using a gradient of chloroform and methanol.
 - Sephadex LH-20 Column Chromatography: Fractions containing Ophioglonol are further purified on a Sephadex LH-20 column with methanol as the eluent.
 - Preparative HPLC: Final purification is achieved by preparative High-Performance Liquid Chromatography (HPLC) to yield pure **Ophioglonol**.

Spectroscopic Analysis

- NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a Bruker Avance spectrometer at a specified frequency (e.g., 500 MHz for ¹H and 125 MHz for ¹³C). Samples are typically dissolved in a deuterated solvent such as DMSO-d₆ or Methanol-d₄.
- Mass Spectrometry: High-resolution mass spectra are obtained using a Fast Atom Bombardment (FAB) mass spectrometer.

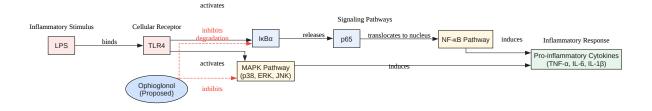
Biological Activity and Signaling Pathways

While direct studies on the biological activity of **Ophioglonol** are limited, research on the closely related homoflavonoid, ophioglonin, provides valuable insights into its potential pharmacological effects. Ophioglonin, also isolated from Ophioglossum species, has been shown to possess significant anti-inflammatory properties.



A 2024 study by Zhu et al. demonstrated that ophioglonin exerts its anti-inflammatory effects by inhibiting the activation of the Nuclear Factor-kappa B (NF-kB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways in lipopolysaccharide (LPS)-stimulated macrophages.[2] These pathways are central regulators of the inflammatory response, and their inhibition leads to a reduction in the production of pro-inflammatory mediators such as nitric oxide, prostaglandins, and various cytokines.

Given the structural similarity between **Ophioglonol** and ophioglonin, it is plausible that **Ophioglonol** may also exhibit anti-inflammatory activity through the modulation of these key signaling pathways. Further investigation into the bioactivity of **Ophioglonol** is warranted to explore its therapeutic potential.



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Fig. 2: Proposed mechanism of Ophioglonol's anti-inflammatory action.

Conclusion

This technical guide provides a consolidated resource for the spectroscopic data and experimental protocols related to **Ophioglonol**. The presented NMR and MS data are fundamental for the accurate identification and quality control of this natural product. While direct evidence for the biological activity of **Ophioglonol** is still emerging, the established anti-inflammatory properties of the structurally similar ophioglonin suggest a promising avenue for future research. The potential for **Ophioglonol** to modulate the NF-kB and MAPK signaling



pathways makes it a compelling candidate for further investigation in the development of novel anti-inflammatory agents.

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